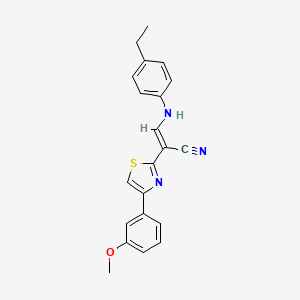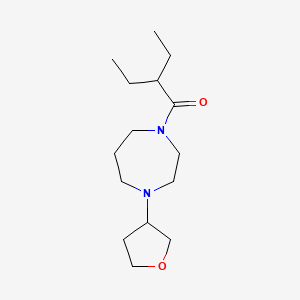
2-Ethyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-1-one, also known as etizolam, is a thienodiazepine derivative that is used as an anxiolytic and sedative-hypnotic. It has been found to have similar effects to other benzodiazepines, but with a shorter half-life and less potential for abuse. In recent years, etizolam has gained popularity in the research community due to its unique properties and potential applications in various fields.
科学的研究の応用
Stereochemistry and Atropisomerism
Research has explored the stereochemical aspects and atropisomerism in related compounds, demonstrating the significance of structural variations. For instance, the study of 3-Aminomethyl-4-[3-o-chlorobenzoyl)-5-ethylthiophen-2-yl]-5-methyl-4H-1, 2, 4-triazole, a derivative of etizolam (a 1, 4-diazepine antianxiety drug), highlights the importance of stereochemical configurations and their implications for pharmacological activity (Marubayashi et al., 1992).
Organic Synthesis and Catalysis
The compound's relevance extends to organic synthesis, where its structural motifs facilitate the construction of complex molecules. For example, its application in polyene synthesis, enabling the construction of important biological molecules such as retinol-carotene fragments and leukotrienes, showcases its versatility in organic synthesis (Wenkert et al., 1990).
Pharmacological Research
In pharmacological research, derivatives of the compound are used in synthesizing benzofuro[3,2-e]-1,4-diazepines, which are evaluated for their antimicrobial and anticonvulsant activities. This underscores the compound's potential as a precursor in the development of new therapeutic agents (Basavaraja et al., 2008).
Material Science and Polymer Chemistry
The compound and its derivatives have applications in material science and polymer chemistry, particularly in the synthesis and catalytic studies of lithium complexes, which serve as efficient initiators for the ring-opening polymerization of l-lactide. This is crucial for developing biodegradable polymers with applications in various industries (Hsueh et al., 2005).
Photochemical Reactions
Furthermore, the compound is involved in photochemical reactions for C−H functionalization of aliphatic compounds, offering a novel approach to modifying organic molecules without the need for traditional functional group pre-installation (Rodina et al., 2016).
特性
IUPAC Name |
2-ethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-3-13(4-2)15(18)17-8-5-7-16(9-10-17)14-6-11-19-12-14/h13-14H,3-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIZAVZWJSRONV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCCN(CC1)C2CCOC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

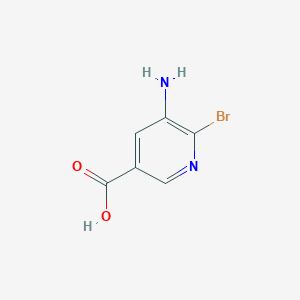
![Methyl 5-methyl-4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2381216.png)
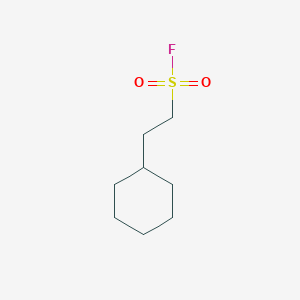
![2-[6-[[4-(2-fluorophenyl)piperazino]methyl]-4-keto-pyran-3-yl]oxy-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2381223.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)acetamide](/img/structure/B2381225.png)
![2-(7-acetyl-2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2381226.png)
![5-allyl-7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2381227.png)
![(5Z)-5-({4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2381228.png)
![7-bromo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B2381230.png)
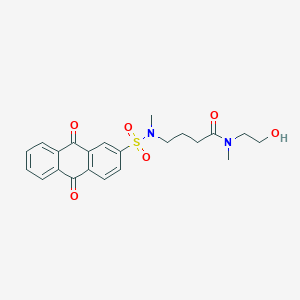


![4-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol](/img/structure/B2381234.png)
